molecular formula C26H19BrO3 B11152948 6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11152948
M. Wt: 459.3 g/mol
InChI Key: ITSVAPFMVZXULY-UHFFFAOYSA-N
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Description

6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines benzyl, bromophenyl, and dimethyl groups with a furochromen backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and bromophenyl precursors with a furochromen intermediate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Scientific Research Applications

6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C26H19BrO3

Molecular Weight

459.3 g/mol

IUPAC Name

6-benzyl-3-(4-bromophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H19BrO3/c1-15-20-13-22-23(18-8-10-19(27)11-9-18)14-29-24(22)16(2)25(20)30-26(28)21(15)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3

InChI Key

ITSVAPFMVZXULY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)CC5=CC=CC=C5

Origin of Product

United States

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